VincristineM1

Description

Overview of Vinca (B1221190) Alkaloid Metabolism in Biological Systems

Vinca alkaloids, including vincristine (B1662923), are a class of naturally derived compounds originating from the Madagascar periwinkle plant, Catharanthus roseus researchgate.netijsrtjournal.comresearchgate.net. These complex indole (B1671886) alkaloids exert their therapeutic effects primarily by interfering with microtubule polymerization, thereby disrupting cell division and leading to cell cycle arrest ijsrtjournal.comresearchgate.netpharmgkb.orgdrugbank.comlongdom.org.

In biological systems, vinca alkaloids are predominantly metabolized in the liver through the action of cytochrome P450 (CYP) enzyme systems pharmgkb.orgdrugbank.comwikipedia.orgnih.govpfizer.comnih.govpsu.eduiu.educore.ac.uk. Specifically, CYP3A4 and CYP3A5 are identified as the primary enzymes responsible for the biotransformation of vincristine pharmgkb.orgnih.govnih.govpsu.edu. Research indicates that CYP3A5 is often more efficient in catalyzing the formation of vincristine metabolites, including VincristineM1, exhibiting higher intrinsic clearance compared to CYP3A4 pharmgkb.orgnih.govpsu.edu. The genetically determined polymorphic expression of CYP3A5 is recognized as a significant factor contributing to the considerable inter-individual variability observed in vincristine's efficacy and toxicity nih.govpsu.eduiu.educore.ac.uknih.gov.

The Role of Metabolites in Pharmaceutical Research and Drug Disposition

The study of drug disposition, encompassing absorption, distribution, metabolism, and excretion (ADME), is fundamental to all stages of pharmaceutical research and development longdom.orgnih.govnih.govmdpi.comaspet.org. Understanding how a drug is metabolized is crucial for several reasons: it aids in the selection of promising new chemical entities, supports comprehensive safety assessments, and helps define the conditions necessary for a drug's safe and effective clinical use longdom.orgnih.govnih.gov.

Identification and Characterization of this compound as a Primary Metabolite of Vincristine

This compound (often abbreviated as M1) has been identified and characterized as a major metabolite of vincristine pharmgkb.orgnih.govnih.govpsu.eduiu.educore.ac.uknih.govresearchgate.netiu.edufinetechchem.compharmgkb.org. Its formation is primarily attributed to the metabolic activity of hepatic cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 pharmgkb.orgnih.govnih.govpsu.edu. Notably, research has shown that CYP3A5 metabolizes vincristine to M1 with a significantly higher intrinsic clearance (9- to 14-fold) compared to CYP3A4 pharmgkb.orgnih.govpsu.edu. This preferential metabolism by CYP3A5 is particularly relevant given the enzyme's polymorphic expression, which can lead to substantial inter-individual differences in vincristine clearance and clinical outcomes nih.govpsu.eduiu.educore.ac.uk.

This compound is described as a secondary amine metabolite nih.govpsu.edu. Its quantification in biological samples, such as plasma, is typically achieved using sensitive analytical techniques like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC/MS/MS) nih.govresearchgate.net. Studies have established the linearity and precision of these methods for monitoring both vincristine and its M1 metabolite, enabling their use in pharmacokinetic studies nih.govresearchgate.net.

The contribution of CYP3A5 to vincristine metabolism and M1 formation is substantial, particularly in individuals who are high expressers of this enzyme. In human liver microsomes with high CYP3A5 expression, CYP3A5 accounts for a significant portion (54% to 95%) of the total metabolic activity leading to M1 formation nih.govpsu.eduiu.educore.ac.uk. This correlation between CYP3A5 protein content and M1 formation rate underscores the enzyme's critical role nih.govpsu.edu. Consequently, the polymorphic expression of CYP3A5 is considered a major determinant of vincristine's P450-mediated hepatic clearance nih.govpsu.eduiu.educore.ac.uk.

The stability of this compound in biological matrices is also an important consideration for analytical procedures. Studies have indicated that M1 can degrade in plasma within approximately 15 hours at room temperature, suggesting that prompt processing of plasma samples (within 30 minutes) is recommended to ensure accurate quantification researchgate.net.

Table 1: Key Enzymes Involved in Vincristine Metabolism to this compound

| Enzyme | Role in Vincristine Metabolism | Relative Efficiency (M1 Formation) | Notes |

| CYP3A5 | Primary metabolizing enzyme | High (9-14x higher than CYP3A4) | Preferentially metabolizes vincristine to M1; polymorphic expression influences inter-individual variability. pharmgkb.orgnih.govpsu.eduiu.educore.ac.uk |

| CYP3A4 | Secondary metabolizing enzyme | Lower | Contributes to M1 formation, but less efficiently than CYP3A5. pharmgkb.orgnih.govpsu.edu |

Table 2: Analytical Quantification of Vincristine and this compound

| Analyte | Analytical Technique | Limit of Quantification (LOQ) | Linearity Range (Plasma) | Stability in Plasma (Room Temp.) | Key Application |

| Vincristine (VCR) | HPLC/MS/MS | 12 pg/mL | 0.6–100 ng/mL | Not specified | Quantification in plasma and dried blood spots (DBS) for pharmacokinetic studies. nih.govresearchgate.net |

| This compound (M1) | HPLC/MS/MS | 6 pg/mL | 0.4–100 ng/mL | ~80% degraded in 15 hours | Monitoring of major metabolite; understanding metabolic pathways and inter-individual variability. nih.govresearchgate.net |

Table 3: Impact of CYP3A5 Expression on Vincristine Hepatic Clearance

| CYP3A5 Expression Status | Estimated Hepatic Clearance (Median) | CYP3A5 Contribution to Metabolism | Significance |

| High Expressers | 5-fold higher | 54-95% of total activity | Polymorphic expression of CYP3A5 is a major determinant of P450-mediated clearance; influences inter-individual variability in vincristine exposure and response. nih.govpsu.eduiu.educore.ac.uk |

| Low Expressers | Baseline | Minimal | CYP3A5 low-expressing hepatocytes did not metabolize vincristine; highlights the critical role of CYP3A5 in individuals expressing the enzyme. iu.educore.ac.uk |

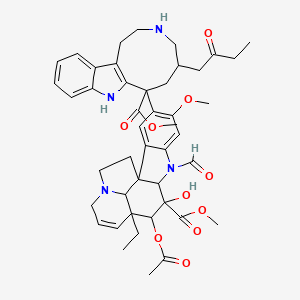

Structure

2D Structure

Properties

IUPAC Name |

methyl 11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H54N4O10/c1-7-28(52)20-27-23-44(40(53)57-5,36-30(14-17-46-24-27)29-12-9-10-13-33(29)47-36)32-21-31-34(22-35(32)56-4)49(25-50)38-43(31)16-19-48-18-11-15-42(8-2,37(43)48)39(59-26(3)51)45(38,55)41(54)58-6/h9-13,15,21-22,25,27,37-39,46-47,55H,7-8,14,16-20,23-24H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCGXAFOOQYBDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1CC(C2=C(CCNC1)C3=CC=CC=C3N2)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H54N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Pathways of Vincristinem1 Biotransformation

Involvement of Cytochrome P450 Monooxygenases in Vincristine (B1662923) Metabolism

Cytochrome P450 enzymes are critical for the Phase I metabolism of xenobiotics, including pharmaceuticals like vincristine mdpi.com. These enzymes catalyze oxidative reactions that modify drug molecules, facilitating their elimination. For vincristine, the CYP3A family of enzymes is particularly implicated in its metabolic clearance drugbank.comontosight.ait3db.ca.

Subfamily 3A (CYP3A) Enzyme Catalysis in Vincristine Biotransformation

The CYP3A subfamily, comprising CYP3A4 and CYP3A5, is extensively involved in the biotransformation of vincristine pharmgkb.orgnih.govresearchgate.netmdpi.com. Studies using cDNA-expressed enzymes and human liver microsomes have demonstrated that both CYP3A4 and CYP3A5 can catalyze the formation of VincristineM1 pharmgkb.orgnih.gov. However, a significant selectivity has been observed, with CYP3A5 exhibiting a considerably higher efficiency in catalyzing the formation of M1 compared to CYP3A4 nih.govresearchgate.netnih.govekb.eg.

Quantitative Comparison of CYP3A4 and CYP3A5 Contributions to this compound Formation

Quantitative analyses have revealed a substantial difference in the contribution of CYP3A4 and CYP3A5 to this compound formation. In vitro studies using cDNA-expressed enzymes have shown that M1 formation is 7- to 14-fold higher with CYP3A5 than with CYP3A4 nih.govresearchgate.netekb.egcore.ac.uk. Furthermore, in human liver microsomes (HLMs), CYP3A5 has been found to mediate a significant portion of vincristine metabolism. For individuals classified as CYP3A5 high expressers, CYP3A5 accounts for 54% to 95% of the total vincristine M1 formation activity nih.govpsu.eduresearchgate.net. This suggests that the polymorphic expression of CYP3A5 plays a pivotal role in the inter-individual variability of vincristine metabolism nih.govnih.govekb.egpsu.eduresearchgate.net.

Data Table 2.1.2: Comparative Efficiency of CYP3A4 and CYP3A5 in Vincristine M1 Formation

| Enzyme Isoform | Relative M1 Formation Rate (CYP3A5 vs. CYP3A4) | Intrinsic Clearance (CYP3A5 vs. CYP3A4) |

| CYP3A5 | 7- to 14-fold higher | 9- to 14-fold higher |

| CYP3A4 | Lower | Lower |

*Data derived from cDNA-expressed enzyme models nih.govresearchgate.netekb.egcore.ac.uk.

Kinetic Profiles of this compound Formation by Specific CYP3A Isoforms (e.g., CYP3A5)

Kinetic studies have elucidated the specific catalytic efficiencies of CYP3A isoforms in this compound formation. For instance, research utilizing cDNA-expressed enzymes has reported that the maximal rate of M1 formation (Vmax) by CYP3A5 is substantially higher than that of CYP3A4 psu.edupsu.edu. Specifically, CYP3A5 exhibits a significantly higher metabolic efficiency for vincristine compared to CYP3A4, a finding that is somewhat unusual given that CYP3A4 often demonstrates equal or greater efficiency with other CYP3A substrates nih.govpsu.edu.

Data Table 2.1.3: Kinetic Parameters for Vincristine M1 Formation by CYP3A Isoforms

| Enzyme Isoform | Substrate | Km (μM) | Vmax (pmol/min/pmol) |

| CYP3A4 | Vincristine | 75 ± 22 | 15 ± 4 |

| CYP3A5 | Vincristine | 47 ± 7 | 70 ± 7 |

*Data are representative values from incubations with recombinant enzymes. Values are presented as mean ± standard deviation. nih.gov

Structural Modifications in Vincristine Leading to this compound

This compound is characterized by specific structural alterations resulting from the oxidative biotransformation of the parent compound. These modifications are key to understanding the metabolic fate of vincristine.

Specific Site of Oxidative Cleavage in the Vincristine Molecule

The formation of this compound involves an oxidative cleavage of the vincristine molecule. Specifically, this process targets the piperidine (B6355638) ring within the dihydro-hydroxycatharanthine unit of vincristine nih.govmdpi.comresearchgate.net. This oxidative cleavage leads to the formation of a secondary amine, which defines the structure of M1 nih.govresearchgate.netnih.gov.

Preservation of Vincristine Vindoline (B23647) Moiety During M1 Formation

Research indicates that the metabolic modifications leading to this compound primarily affect the catharanthine (B190766) portion of the vincristine molecule. The vindoline moiety of vincristine remains intact and is preserved during the formation of M1 researchgate.net. This selective modification underscores the specificity of the CYP-mediated biotransformation process.

Compound List:

Vincristine

this compound (M1)

Vindoline

Catharanthine

Vinblastine

Vinorelbine

Vindesine

Itraconazole

Testosterone

Midazolam

Ketoconazole

Tacrolimus

Epothilones A and B

Isoniazid (INH)

Phenytoin

Carbamazepine

Diazepam

Triazolam

Primidone

Ethosuximide

Molecular and Structural Analysis of Vincristinem1

Elucidation of VincristineM1 Chemical Structure

The chemical structure of this compound has been elucidated through various analytical techniques, primarily involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This compound is identified as a metabolite resulting from the oxidative metabolism of vincristine (B1662923), specifically involving the vincristine piperidine (B6355638) ring ncats.iocore.ac.uk. The formation process is initiated by oxidation at the position alpha to the piperidine nitrogen, followed by the fission of the N-12 to C-13 bond core.ac.uk. This metabolic transformation leads to a distinct chemical structure compared to the parent compound.

The structure can be represented by the following SMILES string: CCC(=O)C[C@@H]1CNCCC2=C(NC3=C2C=CC=C3)C@@(C(=O)OC)C4=C(OC)C= ncats.io. This representation captures the specific atomic connectivity and arrangement of this compound. Structure elucidation methodologies, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and NMR, are crucial for confirming the identity and structural integrity of such metabolites mestrelab.comnih.gov.

Stereochemical Aspects and Isomeric Forms of this compound

The stereochemistry of vinca (B1221190) alkaloids is critical for their biological activity, and this principle extends to their metabolites. While detailed studies specifically on the stereochemical aspects of this compound are not extensively detailed in all sources, the elucidated structure, as represented by its SMILES string, includes stereochemical descriptors ([C@@H], [C@@]) ncats.io. These notations indicate the presence of defined stereocenters within the molecule, suggesting a specific three-dimensional arrangement.

Information regarding known isomeric forms of this compound is limited in the provided literature. However, the general complexity of vinca alkaloid metabolism means that the potential for isomer formation during metabolic transformations is a consideration in comprehensive drug metabolism studies. The methods used for structure elucidation, such as advanced NMR techniques, are capable of distinguishing between stereoisomers and epimers if they are present mestrelab.comnih.gov.

Structural Relationship of this compound to Parent Vincristine

This compound is structurally derived from vincristine, functioning as a metabolite. The transformation involves specific enzymatic modifications to the parent molecule core.ac.ukpharmgkb.orgpharmgkb.orgnih.govpsu.edupharmgkb.org. The primary pathway identified for the formation of this compound involves the action of cytochrome P450 enzymes, particularly CYP3A5, with CYP3A4 also contributing to a lesser extent core.ac.uknih.govpsu.edupharmgkb.org.

The metabolic process leading to this compound is characterized by an oxidative cleavage of the piperidine ring of vincristine, specifically at the N-12 to C-13 bond ncats.iocore.ac.uk. This results in a molecule that retains the core indole (B1671886) alkaloid structure but possesses a modified piperidine moiety. This structural alteration distinguishes this compound from the parent vincristine molecule, influencing its chemical properties and potential biological interactions.

Compound Name Table:

| Compound Name | Type | Parent Compound | Notes |

| This compound | Metabolite | Vincristine | Also referred to as Vincristine metabolite M1 ncats.iocore.ac.uk. |

| Vincristine | Drug (Vinca Alkaloid) | N/A | The parent compound from which this compound is derived. |

| VINCRISTINE PIPERIDINE RING OXIDATIVE CLEAVAGE METABOLITE | Metabolite (Synonym for this compound) | Vincristine | Identified as a metabolite of vincristine ncats.io. |

In Vitro Systems for Vincristinem1 Metabolic Studies

Application of Recombinant Enzyme Expression Systems for Characterizing Vincristine (B1662923) M1 Biotransformation

Recombinant enzyme systems, specifically those expressing human cDNA for various P450 enzymes, have been instrumental in identifying the key drivers of Vincristine metabolism. nih.gov In these systems, individual CYP enzymes are isolated and incubated with the parent drug, Vincristine, to determine their specific metabolic activity.

Studies using a library of cDNA-expressed P450s revealed that CYP3A4 and CYP3A5 are the only enzymes that cause a substantial loss of the parent drug while concurrently forming the M1 metabolite. nih.gov Further investigation into the efficiency of these two enzymes demonstrated that CYP3A5 is significantly more efficient at producing M1 than CYP3A4. nih.govnih.govh1.co The intrinsic clearance, a measure of an enzyme's efficiency, was found to be 9- to 14-fold higher for CYP3A5 compared to CYP3A4 in catalyzing the formation of M1. nih.govnih.gov The presence of coexpressed cytochrome b5 was found to stimulate the formation of M1 by approximately three-fold, although it did not alter the relative efficiencies between CYP3A4 and CYP3A5. nih.gov

These findings pinpoint CYP3A5 as the primary enzyme responsible for the biotransformation of Vincristine into its major M1 metabolite. nih.govnih.govtdl.org The structure of M1 was identified as the result of an oxidative cleavage of the piperidine (B6355638) ring within the dihydro-hydroxycatharanthine portion of the Vincristine molecule. nih.gov

| Enzyme | Relative Intrinsic Clearance (vs. CYP3A4) | Key Finding |

|---|---|---|

| CYP3A5 | 9- to 14-fold higher | Preferentially metabolizes Vincristine to M1. nih.govh1.co |

| CYP3A4 | Baseline | Contributes to M1 formation but is significantly less efficient than CYP3A5. nih.gov |

Utilization of Human Liver Microsomal Incubations in Vincristine M1 Metabolism Research

Human liver microsomes (HLMs) provide a more complex in vitro environment than recombinant enzymes, as they contain a mixture of drug-metabolizing enzymes at physiologically relevant levels. core.ac.uk Studies with a bank of HLMs confirmed that M1 is the major metabolite formed from Vincristine and that the CYP3A subfamily is the primary driver of this metabolic process. nih.gov

Research using HLMs with known CYP3A5 genotypes has demonstrated a strong correlation between CYP3A5 expression and the rate of M1 formation. nih.gov In liver microsomes from individuals classified as "high expressers" of CYP3A5, the contribution of this enzyme to the metabolism of Vincristine was substantial, ranging from 54% to 95% of the total activity. nih.gov Furthermore, the rate of M1 formation mediated by CYP3A5 in these microsomes correlated directly with the CYP3A5 protein content. nih.gov

Chemical inhibition studies further solidified the role of the CYP3A subfamily. By selectively inhibiting CYP3A4, researchers could quantify the distinct contribution of CYP3A5 to M1 formation in high-expressing microsomes. nih.gov These experiments underscore the dominant role of polymorphic CYP3A5 expression in the P450-mediated clearance of Vincristine. nih.gov

Investigations with Human Hepatocytes for Comprehensive Vincristine M1 Metabolic Assessments

Human hepatocytes represent the gold standard for in vitro metabolism studies, as they contain the full complement of metabolic enzymes and cofactors within an intact cellular structure. core.ac.uk Incubations with human hepatocytes have been used to provide a comprehensive assessment of Vincristine's metabolic fate.

Comparative Analysis of Metabolic Rates Across Different In Vitro Models for Vincristine M1

Comparing the metabolic data from different in vitro systems is crucial for building a complete picture of a drug's biotransformation. For Vincristine and its M1 metabolite, a clear hierarchy of metabolic activity emerges from the available data.

Recombinant Enzymes: These systems are ideal for identifying the specific enzymes involved and their relative efficiencies. Data clearly shows CYP3A5 is vastly more efficient than CYP3A4 at producing M1. nih.gov

Human Liver Microsomes: This model confirms the findings from recombinant systems in a more complex environment and allows for the quantification of enzyme contributions based on genetic expression. For instance, in high CYP3A5 expressers, this enzyme accounts for the vast majority of M1 formation. nih.govcore.ac.uk

The collective data from these in vitro models consistently points to the genetically polymorphic CYP3A5 enzyme as the principal determinant in the metabolism of Vincristine to its primary metabolite, M1. nih.govcore.ac.uk

| In Vitro Model | Primary Finding | Rate of Metabolism Comparison |

|---|---|---|

| Recombinant Enzymes | CYP3A5 is 9-14 times more efficient than CYP3A4 in forming M1. nih.govh1.co | Highest specific activity for isolated enzymes. |

| Human Liver Microsomes | M1 is the major metabolite; CYP3A5 contributes up to 95% of metabolism in high expressers. nih.gov | Faster than hepatocytes. core.ac.uk |

| Human Hepatocytes | Metabolism is dependent on CYP3A5 expression; low expressers show no metabolism. core.ac.uk | 10-fold slower than microsomes. core.ac.uk |

Advanced Analytical Methodologies for Vincristinem1 Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for VincristineM1

The development of a sensitive, accurate, and precise Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay is a prerequisite for the simultaneous quantification and monitoring of Vincristine (B1662923) and its M1 metabolite. nih.gov Such methods are crucial for building concentration-time profiles to characterize the drug exposures and dispositions of both the parent compound and this compound. nih.gov High-performance liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantitative analysis of drugs in biological samples due to its high specificity, sensitivity, and throughput. nih.gov

Optimization of Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Parameters for this compound Detection

Electrospray ionization (ESI) in the positive ion mode is commonly employed for the ionization of this compound. nih.gov The optimization of ESI source parameters is a critical step to enhance the sensitivity of the analytical method, especially for compounds with poor ionization characteristics. spectroscopyonline.com This process involves adjusting parameters like gas flow and ionization voltage to establish optimal ionization conditions for the analyte. researchgate.net

Following ionization, detection is typically performed using multiple reaction monitoring (MRM). spectroscopyonline.comresearchgate.net MRM is a highly sensitive and selective targeted mass spectrometry technique that monitors specific precursor-to-product ion transitions. nih.gov This high selectivity allows for accurate quantification even in complex biological matrices. nih.gov For this compound, specific MRM transitions are selected to ensure that the detection is highly specific and free from interferences. The sensitivity of MRM-MS is critically dependent on tuning instrument parameters such as collision energy (CE) and declustering potential to generate the maximum product ion signal. nih.gov

Table 1: Example of Optimized Mass Spectrometric Parameters

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Optimizes the formation of positively charged ions for analytes like this compound. nih.gov |

| Monitored Transition | Specific m/z → m/z | Ensures high selectivity by monitoring a unique fragmentation pattern for this compound. |

| Collision Energy (CE) | Optimized Voltage (eV) | Controls the fragmentation of the precursor ion to maximize the signal of the product ion. nih.gov |

| Declustering Potential (DP) | Optimized Voltage (V) | Prevents ion clusters from entering the mass analyzer, reducing noise and improving sensitivity. |

Chromatographic Separation Techniques for this compound in Complex Matrices

Effective chromatographic separation is essential to isolate this compound from endogenous components in complex biological matrices like plasma, serum, or dried blood spots. nih.govnih.govresearchgate.net This separation minimizes matrix effects, where co-eluting substances can suppress or enhance the ionization of the target analyte, thereby affecting the accuracy and reliability of the results. nih.govnih.gov

Reversed-phase chromatography is a commonly used technique. mdpi.com Columns such as the Inertsil ODS-3 C18 are frequently employed for the separation of Vincristine and its M1 metabolite. nih.govresearchgate.net A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.2% formic acid) and an organic component (e.g., methanol) is often used to achieve efficient separation within a short run time. nih.govmdpi.com The addition of formic acid to the mobile phase can also enhance the extraction of this compound from samples. nih.gov The goal is to achieve a balance between adequate separation from interfering substances and a rapid analysis time. rsc.org

Bioanalytical Validation of this compound Assays in Biological Matrices

Bioanalytical method validation is crucial to ensure that the developed assay is reliable and reproducible for its intended purpose. researchgate.netinsights.bio Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), which assess parameters such as specificity, linearity, accuracy, precision, recovery, and matrix effect. researchgate.netfda.gov

The evaluation of matrix effects is a particularly important aspect of validation for LC-MS/MS methods. nih.gov This is assessed by comparing the analyte's response in a post-extraction spiked sample to its response in a neat solution to determine if ion suppression or enhancement is occurring. researchgate.net A study quantifying Vincristine and M1 from dried blood spots reported intra-day accuracy for M1 ranging from 93.10% to 117.17% and precision from 1.05% to 10.11%. nih.gov The extraction recovery for M1 was found to be between 10.4% and 13.4%. nih.gov These validation parameters confirm the method's performance in the specific biological matrix.

Considerations for Pre-analytical Stability of this compound in Biospecimens

Maintaining the stability of analytes in biological samples during all pre-analytical processes is a common challenge for clinical laboratories. nih.gov The interval between sample collection and processing should be minimized to prevent changes in analyte concentrations. nih.gov It is essential to establish the stability of this compound under various conditions that samples might encounter, including storage time and temperature. nih.govnih.gov

Stability studies are a required component of bioanalytical method validation. insights.bio These studies assess the analyte's stability in the biological matrix during short-term storage (e.g., at room temperature), long-term storage (e.g., frozen), and after freeze-thaw cycles. nih.gov For instance, the stability of Vincristine and its M1 metabolite has been evaluated in dried blood spot samples to ensure that the measured concentrations accurately reflect the initial concentrations in the patient. nih.gov Knowledge of analyte stability is a prerequisite for the proper transport and preservation of samples to avoid laboratory errors. nih.gov

Establishment of Limits of Quantification and Detection for this compound Analytical Assays

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of any quantitative assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com

For pharmacokinetic studies, a highly sensitive assay with a low LOQ is often required. researchgate.net One LC-MS/MS method developed for Vincristine and its major metabolite in human plasma achieved a lower limit of quantification (LLOQ) of 0.012 ng/mL. researchgate.net Another method for determining Vincristine in human serum calculated an LOD of 0.075 ng/mL and an LOQ of 0.228 ng/mL. mdpi.com The establishment of these limits is fundamental to defining the useful analytical range of the method and ensuring that it is fit for its intended clinical or research application. mdpi.comrsc.org

Pharmacokinetic Modeling and Disposition of Vincristinem1

Kinetic Characterization of Vincristine (B1662923) to VincristineM1 Conversion

Determination of Conversion Rate Constants (k_formation) for this compound

The formation of this compound from Vincristine is a process that can be quantified by a formation rate constant (k_formation). A pharmacokinetic co-modeling study involving Kenyan pediatric cancer patients has provided specific values for this parameter. In one patient, the conversion rate constant from Vincristine to this compound was estimated to be 0.04 hr⁻¹. aacrjournals.org This value represents the rate at which Vincristine is converted to its M1 metabolite.

| Parameter | Value | Population |

| Conversion Rate Constant (k_formation) | 0.04 hr⁻¹ | Kenyan Pediatric Cancer Patient |

Factors Influencing Metabolite Formation Rate of this compound

The rate of formation of this compound is significantly influenced by genetic factors, particularly the expression of the cytochrome P450 enzyme CYP3A5. In vitro studies have demonstrated that CYP3A5 is substantially more efficient at metabolizing Vincristine to this compound compared to CYP3A4. nih.govcore.ac.uk The intrinsic clearance of Vincristine by CYP3A5 has been reported to be 9- to 14-fold higher than by CYP3A4. nih.gov

Pharmacokinetic Profile of this compound Elimination

The elimination of this compound from the body is another key aspect of its pharmacokinetic profile, characterized by its elimination rate constant and hepatic clearance.

Estimation of Elimination Rate Constants for this compound

The elimination rate constant of a drug or its metabolite describes the rate at which it is removed from the body. For this compound, a pharmacokinetic co-modeling study in a Kenyan pediatric cancer patient estimated the elimination rate constant to be 0.44 hr⁻¹. aacrjournals.org This indicates that this compound is cleared more slowly than its parent compound, Vincristine. tdl.org

| Parameter | Value | Population |

| Elimination Rate Constant | 0.44 hr⁻¹ | Kenyan Pediatric Cancer Patient |

Population Pharmacokinetic (PopPK) Modeling of Vincristine and this compound Co-disposition

Population pharmacokinetic (PopPK) models are powerful tools for characterizing the pharmacokinetics of drugs and their metabolites in a population and for identifying sources of variability. A PopPK co-model has been developed to describe the disposition of both Vincristine and its M1 metabolite in Kenyan pediatric cancer patients. aacrjournals.orgtdl.org This model consists of a one-way metabolite formation transfer from the Vincristine compartments to the M1 compartments. aacrjournals.org

This co-modeling approach allows for the simultaneous characterization of the pharmacokinetics of both the parent drug and its metabolite, providing a more comprehensive understanding of their disposition. tdl.org The model was able to derive key pharmacokinetic parameters, including the conversion rate constant from Vincristine to this compound and the elimination rate constant of this compound. aacrjournals.org The study found that the M1 metabolite was more extensively distributed in the tissues and was cleared more slowly than Vincristine. tdl.org This was the first study to develop a population PK co-model describing the fate of both compounds in this specific patient population. tdl.org

From this model, the following parameters were estimated in one subject: aacrjournals.org

| Parameter | Value |

| Conversion rate constant from VCR to M1 | 0.04 1/hr |

| M1 metabolite volume of distribution | 51.49 L |

| M1 metabolite elimination rate constant | 0.44 1/hr |

Development of Co-Compartmental Models for Parent Drug and Metabolite Disposition

The pharmacokinetic (PK) analysis of Vincristine and its primary metabolite, this compound (M1), is frequently accomplished through the development of co-compartmental models. tdl.orgaacrjournals.org These models are designed to simultaneously characterize the disposition of both the parent drug (Vincristine) and its metabolite, providing a comprehensive understanding of the metabolic process. tdl.org A foundational structure for these models often involves a one-way transfer from the Vincristine compartments to the M1 compartments, representing the metabolic conversion. aacrjournals.org

Population pharmacokinetic (PopPK) studies of Vincristine typically employ two-compartmental models for the parent drug. researchgate.net The co-model expands on this by adding compartments for the M1 metabolite. researchgate.net The best-fit structural models are established to describe the fate of both compounds within the body. tdl.orgaacrjournals.org For the first time, a compartmental PK co-model was developed to determine the PK parameters of both Vincristine and M1 from dried blood spot (DBS) samples, which proved to be a significant advancement in monitoring these compounds, particularly in pediatric populations. tdl.orgaacrjournals.org

The parameters estimated within these models provide detailed insights into the drug's behavior. A representative model might include the following parameters:

V c : Central compartment volume for Vincristine researchgate.net

V p : Peripheral compartment volume for Vincristine researchgate.net

CL : Clearance rate of Vincristine researchgate.net

CL m : Metabolic clearance rate of Vincristine researchgate.net

f m : The fraction of Vincristine converted to M1 researchgate.net

Q : Clearance rate between the central and peripheral compartments researchgate.net

V m1 : Central compartment volume of the M1 metabolite researchgate.net

CL m1 : Clearance rate of the M1 metabolite researchgate.net

This integrated modeling approach is crucial for characterizing the complete disposition pathway, from the administration of the parent drug to the formation and subsequent elimination of its metabolite. nih.gov Studies have shown that the M1 metabolite is distributed more extensively into tissues and is cleared more slowly than Vincristine itself. tdl.org

| Parameter | Description | Estimated Value (Example) | Unit |

|---|---|---|---|

| k12 | Conversion rate constant from Vincristine to M1 | 0.04 | hr-1 |

| Vm1 | M1 metabolite volume of distribution | 51.49 | L |

| kel_M1 | M1 metabolite elimination rate constant | 0.44 | hr-1 |

Data derived from a study on a single subject. aacrjournals.org

Statistical Approaches for Model Selection and Parameter Estimation in this compound Research

The selection of an appropriate pharmacokinetic model and the accurate estimation of its parameters are critical steps in this compound research. This process relies on robust statistical methods to ensure the chosen model best represents the observed data. Specialized software, such as Phoenix NLME, is often used to perform non-linear mixed-effects modeling. aacrjournals.orgaacrjournals.org

Model selection is a discriminatory process guided by statistical criteria. aacrjournals.org One common approach is the likelihood ratio test, which compares the difference in the -2 log-likelihood (-2LL) values between nested models. aacrjournals.org A statistically significant decrease in the -2LL for a more complex model suggests it provides a better fit to the data. aacrjournals.org Another widely used method is the minimization of the Akaike Information Criterion (AIC), which helps select the most parsimonious model that adequately describes the data without overfitting. aacrjournals.org

In addition to these statistical tests, visual inspection of goodness-of-fit plots is a crucial diagnostic tool. aacrjournals.orgaacrjournals.org These plots compare observed concentrations against model-predicted values, and a good correlation indicates a well-fitting model. aacrjournals.org Once the best structural model is selected, it is used to derive the final pharmacokinetic parameter estimates. aacrjournals.org

Sources of Inter-Individual Variability in this compound Pharmacokinetics

Significant inter-individual variability is observed in the pharmacokinetics of Vincristine and M1. tdl.org This variability can be attributed to several intrinsic and extrinsic factors, with genetic polymorphisms being a primary contributor. researchgate.netcore.ac.uknih.gov

Genetic Factors: The most significant genetic factor influencing Vincristine metabolism is the polymorphic nature of the Cytochrome P450 3A5 (CYP3A5) enzyme. nih.gov Vincristine is preferentially metabolized to its major M1 metabolite by CYP3A5. tdl.orgresearchgate.net In vitro studies using cDNA-expressed enzymes have shown that CYP3A5 has a 9- to 14-fold higher intrinsic clearance for Vincristine compared to the CYP3A4 enzyme. researchgate.net For individuals with high CYP3A5 expression, this enzyme can account for 54% to 95% of the total metabolism of Vincristine. researchgate.net

The expression of CYP3A5 is genetically determined and varies significantly across different ethnic populations. nih.gov High expression is found in up to 90% of Kenyans, 70% of African Americans, but only 10-20% of Caucasians. aacrjournals.orgnih.gov The CYP3A53* polymorphism leads to a non-functional protein, and individuals with a CYP3A53/3 genotype are considered non-expressers. nih.govresearchgate.net These non-expressers exhibit a significantly longer terminal half-life and higher area under the plasma concentration-time curve (AUC) for Vincristine compared to CYP3A5 expressers. nih.govresearchgate.net Consequently, CYP3A5 genotype is a major determinant of P450-mediated clearance of Vincristine and a key source of inter-individual variability. researchgate.netcore.ac.uk

The ATP-binding cassette sub-family B member 1 (ABCB1) gene, which encodes the P-glycoprotein (P-gp) transporter, has also been investigated as a source of variability. researchgate.netnih.gov Some studies suggest that ABCB1 genotypes can influence Vincristine pharmacokinetics, with certain polymorphisms improving the fit of PopPK models. researchgate.net However, other studies have found no significant differences in pharmacokinetic parameters among different ABCB1 genotype groups. nih.govresearchgate.net

Patient Characteristics: Physiological factors such as body weight and age have also been identified as significant covariates that influence Vincristine's complex pharmacokinetics. nih.gov For instance, allometric scaling by body weight is often incorporated into PopPK models to account for size-related differences in drug clearance and distribution. researchgate.net

| Parameter | CYP3A5 Expressers (1/1 or 1/3) | CYP3A5 Non-Expressers (3/3) | Significance (P-value) |

|---|---|---|---|

| Median Terminal Half-Life (t1/2γ) | 13.8 h | 21.3 h | 0.005 |

| Median AUC1.5-25.5 | 30.0 ng・h/mL | 35.5 ng・h/mL | 0.006 |

| M1 Metabolite Production | Significantly higher | Significantly lower | Significant |

Data compiled from studies on adult and pediatric patients. nih.govresearchgate.netclinpgx.org

Pharmacogenomic Influences on Vincristinem1 Metabolism

Genetic Polymorphisms of CYP3A5 and Their Impact on VincristineM1 Formation

The CYP3A5 gene is highly polymorphic, and these genetic variations are a major determinant of vincristine (B1662923) clearance. nih.gov Several single nucleotide polymorphisms (SNPs) within the CYP3A5 gene have been identified that alter the enzyme's function. nih.gov The most well-characterized of these is the CYP3A53 allele (rs776746), which results in a splicing defect and the production of a non-functional protein. waocp.orgnih.gov Other non-functional alleles include CYP3A56 (rs1026427) and CYP3A5*7 (rs41303343). nih.govwaocp.org

Individuals are generally categorized as "expressers" or "non-expressers" (also referred to as low expressers) based on their genotype. waocp.orgnih.gov Expressers carry at least one functional CYP3A51 allele (the wild-type allele), leading to the production of a fully active CYP3A5 enzyme. nih.govwaocp.org In contrast, non-expressers are homozygous for non-functional variant alleles (e.g., CYP3A53/*3), resulting in a significant reduction or complete absence of functional CYP3A5 protein. waocp.orgnih.gov This genetic variability directly impacts the rate of this compound formation, as in vitro studies have demonstrated that CYP3A5 is 9- to 14-fold more efficient at catalyzing the formation of M1 from vincristine compared to its counterpart, CYP3A4. nih.govnih.gov

Functional Implications of Specific CYP3A5 Genotypes (e.g., CYP3A5*1 allele)

The functional consequence of carrying the CYP3A51 allele is the high-level expression of the CYP3A5 enzyme, which significantly enhances the metabolism of vincristine to this compound. waocp.orgcore.ac.uk Individuals with at least one CYP3A51 allele are termed "high expressers" and exhibit a more rapid clearance of vincristine. nih.govcore.ac.uk In vitro models using cDNA-expressed enzymes and human liver microsomes have shown that in high expressers, CYP3A5 can be responsible for 54% to 95% of the total vincristine metabolism. nih.gov The rate of M1 formation in these individuals shows a strong correlation with the CYP3A5 protein content. nih.gov

Conversely, individuals homozygous for non-functional alleles, such as CYP3A53/3, are considered "low expressers" or "non-expressers." waocp.orgnih.gov In these individuals, vincristine metabolism relies on the less efficient CYP3A4 enzyme. nih.govnih.gov This leads to a slower metabolism of the parent drug and reduced formation of the M1 metabolite. nih.govdrugbank.com The intrinsic clearance of vincristine is estimated to be up to five times greater in individuals with the CYP3A5*1 expression type compared to non-expressers. nih.gov

Phenotypic Expression of CYP3A5 and its Correlation with this compound Metabolic Activity

The phenotypic expression of CYP3A5, categorized as high or low activity, directly correlates with the metabolic capacity for producing this compound. The "high expresser" phenotype, conferred by the presence of at least one CYP3A5*1 allele, is associated with robust metabolic activity. nih.gov Studies using human liver microsomes demonstrated that the contribution of CYP3A5 to vincristine metabolism in high expressers was substantial, accounting for approximately 80% of the activity. core.ac.uk This high metabolic rate leads to higher plasma concentrations of the M1 metabolite and a lower metabolic ratio of vincristine to M1. drugbank.com

In contrast, the "low expresser" or "non-expresser" phenotype, resulting from genotypes like CYP3A53/3, is characterized by minimal to no CYP3A5 enzyme function. waocp.orgcore.ac.uk Consequently, these individuals metabolize vincristine more slowly, leading to lower M1 concentrations and higher systemic exposure to the parent drug. nih.govdrugbank.com Hepatocytes from low-expressing individuals show no significant vincristine metabolism, underscoring the critical role of the CYP3A5 phenotype in the drug's clearance pathway. core.ac.uk

| CYP3A5 Phenotype | Associated Genotypes | Enzyme Activity Level | Impact on this compound Formation | Vincristine Clearance Rate |

|---|---|---|---|---|

| High Expresser | 1/1, 1/3, 1/6, 1/7 | High | Efficient and rapid formation of M1. nih.govnih.gov | Higher (up to 5-fold). nih.govcore.ac.uk |

| Low/Non-Expresser | 3/3, 3/6, 6/6, 7/7 | Low to Absent | Slow and reduced formation of M1. nih.govdrugbank.com | Lower. nih.govnih.gov |

Correlative Studies between CYP3A5 Genotype and this compound Pharmacokinetics

Multiple clinical studies have established a direct correlation between an individual's CYP3A5 genotype and the pharmacokinetics of vincristine and its M1 metabolite. Patients with a low-expresser genotype have a significantly slower metabolism of vincristine. nih.govnih.gov

One study in Kenyan children found that subjects with a CYP3A5 low-expresser genotype had a significantly higher dose- and body surface area-normalized area under the curve (AUC) for vincristine compared to high-expresser genotype subjects (0.28 vs. 0.15 hr·m²/l, respectively). nih.govnih.gov This indicates higher systemic exposure to the parent drug in poor metabolizers.

Similarly, research in children with acute lymphoblastic leukemia demonstrated that CYP3A5 expressers (those with at least one CYP3A5*1 allele) had significantly higher plasma concentrations of the M1 metabolite compared to non-expressers (1286 pg/ml vs. 329 pg/ml). clinpgx.org Consequently, the metabolic ratio of vincristine to M1 was lower in expressers, signifying more efficient metabolic conversion. drugbank.comclinpgx.org These pharmacokinetic differences underscore the role of CYP3A5 genotype as a key determinant of interindividual variability in vincristine disposition. core.ac.uk

| Genotype Group | Pharmacokinetic Parameter | Finding | Reference |

|---|---|---|---|

| CYP3A5 Low-Expresser | Vincristine AUC (dose-normalized) | Significantly higher (0.28 ± 0.15 hr·m²/l) | nih.gov |

| CYP3A5 High-Expresser | Vincristine AUC (dose-normalized) | Significantly lower (0.15 ± 0.011 hr·m²/l) | nih.gov |

| CYP3A5 Non-Expresser (3/3) | This compound Plasma Concentration | Lower (329 ± 277 pg/ml) | clinpgx.org |

| CYP3A5 Expresser (1/3) | This compound Plasma Concentration | Higher (1286 ± 1068 pg/ml) | clinpgx.org |

| CYP3A5 Non-Expresser | Metabolic Ratio (Vincristine/M1) | Higher | drugbank.com |

| CYP3A5 Expresser | Metabolic Ratio (Vincristine/M1) | Lower | drugbank.com |

Inter-Ethnic and Population-Specific Differences in CYP3A5-Mediated this compound Metabolism

The frequency of functional CYP3A5 alleles varies significantly across different ethnic and geographic populations, leading to population-specific patterns of vincristine metabolism. nih.gov The high-activity CYP3A5*1 allele is most common in individuals of African ancestry. tdl.org For instance, studies have shown that up to 70% of African Americans and 90% of Kenyans are CYP3A5 expressers. tdl.orgdrugbank.com

In contrast, the non-functional CYP3A5*3 allele is more prevalent in Caucasian populations, where only 10-20% of individuals express functional CYP3A5. tdl.org This ethnic disparity in allele frequency has direct consequences for vincristine metabolism. Populations with a higher prevalence of CYP3A5 expressers, such as those of African descent, generally exhibit faster vincristine clearance and more efficient M1 formation. nih.govmdpi.com Conversely, Caucasian populations, with a higher frequency of non-expressers, tend to metabolize vincristine more slowly. nih.govnih.gov These genetic differences may contribute to observed racial disparities in drug response and toxicity. tdl.orgnih.gov A study on Kenyan children, of whom 91% were high-expresser genotypes, demonstrated that this group had 58% less vincristine exposure compared to the small subgroup of low-expressers within that population. nih.gov

| Population | Approximate Frequency of CYP3A5 Expressers (Carriers of *1 allele) | Implication for this compound Metabolism |

|---|---|---|

| Kenyan | ~90-91% tdl.orgnih.gov | Predominantly rapid metabolism |

| African American | ~70% tdl.orgdrugbank.com | Generally rapid metabolism |

| Caucasian | ~10-20% tdl.org | Predominantly slow metabolism |

Emerging Research Avenues and Methodological Advancements for Vincristinem1

Integration of Systems Biology Approaches in Metabolite Research

Systems biology offers a holistic framework for understanding the complex interplay of factors that govern the metabolism of vincristine (B1662923) to VincristineM1. This approach moves beyond studying single enzymes in isolation, aiming instead to model the entire network of genetic, proteomic, and metabolic interactions.

A key focus is the impact of genetic polymorphisms on this compound formation. Vincristine is metabolized by the cytochrome P450 3A subfamily, with the CYP3A5 enzyme showing a significantly higher rate of M1 formation than CYP3A4. core.ac.uk The expression of CYP3A5 is highly variable across populations due to genetic polymorphisms. nih.gov Individuals with at least one functional CYP3A51 allele are considered "high expressers," and studies using in vitro models predict that in these individuals, the majority of vincristine's CYP-mediated metabolism is handled by CYP3A5.

Advanced Computational Modeling for this compound Pharmacokinetics and Biotransformation

Computational modeling has become an indispensable tool for investigating the pharmacokinetics of vincristine and the biotransformation process that produces this compound. These models help to simulate and predict how the compound and its metabolite are absorbed, distributed, metabolized, and excreted.

Pharmacokinetic modeling is crucial for characterizing the exposure and disposition of both vincristine and this compound in patient populations. nih.gov By analyzing concentration-time profiles from patient samples, these models can help elucidate the role of metabolism in the systemic clearance of vincristine. For instance, in vitro to in vivo scaling using human liver microsomes has been used to predict that high CYP3A5 expressers may have a significantly higher hepatic clearance of vincristine compared to low expressers, a hypothesis that pharmacokinetic modeling can help to validate.

Furthermore, in silico methods are being developed and applied to predict drug metabolism and potential drug-drug interactions at an early stage. researchgate.netresearchgate.net These computational tools can model how different compounds might compete for or inhibit the CYP3A enzymes responsible for this compound formation. researchgate.net This is particularly relevant as many other anticancer drugs are also substrates or inhibitors of CYP3A4/5, creating a potential for altered bioavailability and cytotoxic effects when co-administered. researchgate.net

Table 1: In Vitro Enzyme Kinetics of Vincristine Metabolism to this compound

| Enzyme | Kinetic Parameter (S50) | Maximal Velocity (Vmax) | Source |

|---|---|---|---|

| rCYP3A4 | 75 ± 22 µM | 15 ± 4 pmol/min/pmol | amazonaws.com |

| rCYP3A5 | 47 ± 7 µM | 70 ± 7 pmol/min/pmol | amazonaws.com |

This table presents the Michaelis-Menten constants (S50) and maximal reaction velocities (Vmax) for the formation of this compound from vincristine by recombinant CYP3A4 and CYP3A5 enzymes. The data indicates a higher efficiency (Vmax) for this compound formation by CYP3A5.

Development of Novel Analytical Techniques for Enhanced Metabolite Detection and Characterization

Progress in understanding this compound is intrinsically linked to the development of highly sensitive and specific analytical methods for its detection and quantification. The low concentrations of the metabolite in biological samples necessitate sophisticated techniques.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has become the gold standard for quantifying vincristine and this compound. researchgate.net Researchers have developed and validated sensitive LC/MS/MS assays capable of measuring both compounds in human plasma. researchgate.net These methods are crucial for clinical studies aiming to connect CYP3A5 genotype with vincristine pharmacokinetics.

Recent advancements have focused on improving assay performance and adapting them to different sample types. One notable development is an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of vincristine and this compound from dried blood spot (DBS) samples. nih.gov This technique offers several advantages, including a shorter analytical run time (5 minutes) and the ability to detect M1 concentrations at later time points post-dose, which was a limitation of previous methods. nih.govresearchgate.net

Another advanced approach is the use of gel-free, MS-based quantitative proteomics to accurately measure the concentration of specific cytochrome P450 proteins, like CYP3A5, in human liver microsomes. nih.gov The results from this proteomic method correlate strongly with marker activities, including CYP3A5-mediated this compound formation, providing a reliable means of P450 characterization that can complement direct metabolite measurement. researchgate.netnih.gov

Table 2: Performance of a UPLC-MS/MS Method for this compound Quantification from Dried Blood Spots

| Parameter | Value | Source |

|---|---|---|

| Linearity Range | 0.4–100 ng/mL | nih.gov |

| Intra-day Accuracy | 93.10% to 117.17% | nih.gov |

| Inter-day Accuracy | 99.66% to 111.21% | nih.gov |

| Intra-day Precision | 1.05% to 10.11% | nih.gov |

| Inter-day Precision | 5.78% to 8.91% | nih.gov |

This table summarizes the validation parameters for a modern analytical method used to quantify this compound, demonstrating high levels of accuracy and precision required for pharmacokinetic studies.

Preclinical Models for Investigating Novel this compound Metabolic Pathways

Preclinical models, both in vitro and in vivo, are fundamental for elucidating the metabolic pathways that lead to the formation of this compound and for identifying the enzymes involved.

A variety of in vitro models have been instrumental in characterizing the role of CYP3A enzymes. core.ac.uk These include:

cDNA-expressed enzymes: These models use specific, recombinantly expressed P450 enzymes to determine their individual contributions. Studies with these models showed that the rate of M1 formation was at least sevenfold higher with CYP3A5 compared to CYP3A4. core.ac.uk

Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum from liver cells that contain a high concentration of drug-metabolizing enzymes. They are widely used to study metabolic stability and identify pathways. In HLMs from donors with high CYP3A5 expression, this enzyme was responsible for approximately 80% of this compound formation. core.ac.uk

Human Hepatocytes: Studies with cultured human liver cells that have at least one CYP3A51 allele also demonstrated the metabolism of vincristine, confirming the findings from microsomal and recombinant enzyme models. core.ac.uk

In addition to in vitro systems, in vivo preclinical models, such as mouse models, are valuable for understanding drug metabolism and disposition within a complete biological system. tandfonline.comtandfonline.com While specific studies on novel this compound pathways in these models are an emerging area, the use of novel computational methods to analyze genetic variations across different mouse strains offers a powerful tool to identify genetic factors that influence drug metabolism. tandfonline.comtandfonline.com These models can help investigate how transporters like P-glycoprotein (P-gp) and MRP1 might influence the distribution of vincristine, which in turn affects its availability for metabolism in organs like the liver. core.ac.uk

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.